5-(Chloromethyl)benzo[d]oxazole

Quantum Chemistry Reactivity Descriptors Regioselective Synthesis

5-(Chloromethyl)benzo[d]oxazole (CAS 1201648-09-0) is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring, bearing a reactive chloromethyl (-CH2Cl) group at the 5-position of the benzoxazole scaffold. With a molecular formula of C8H6ClNO and a molecular weight of 167.59 g/mol, it serves primarily as a versatile electrophilic intermediate in organic synthesis rather than as a final biologically active molecule itself.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
Cat. No. B15132263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)benzo[d]oxazole
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCl)N=CO2
InChIInChI=1S/C8H6ClNO/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2
InChIKeyUMSZCOKIZOCLDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)benzo[d]oxazole: A Position-Specific Heterocyclic Building Block for Medicinal Chemistry and Targeted Synthesis


5-(Chloromethyl)benzo[d]oxazole (CAS 1201648-09-0) is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring, bearing a reactive chloromethyl (-CH2Cl) group at the 5-position of the benzoxazole scaffold . With a molecular formula of C8H6ClNO and a molecular weight of 167.59 g/mol, it serves primarily as a versatile electrophilic intermediate in organic synthesis rather than as a final biologically active molecule itself . The benzoxazole core is a privileged structure in medicinal chemistry, associated with a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties [1]. The strategic placement of the chloromethyl handle at the 5-position—rather than the more common 2-position—creates a distinct reactivity and steric profile that differentiates this compound from its regioisomers and analogs [2].

Why 5-(Chloromethyl)benzo[d]oxazole Cannot Be Replaced by Common Benzoxazole Analogs


Although the benzoxazole scaffold is ubiquitous in drug discovery, the precise position of the chloromethyl substituent critically dictates both chemical reactivity and downstream biological performance in derived compounds. Quantum chemical studies using Fukui function analysis have established that the reactivity sequence for electrophilic attack at the pyridine nitrogen is 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles, meaning a 2-(chloromethyl) isomer will exhibit fundamentally different nucleophilic substitution kinetics and regioselectivity compared to the 5-substituted variant [1]. Furthermore, replacing chlorine with bromine at the 5-position yields a more reactive but less stable intermediate, which can lead to unwanted side reactions in multi-step syntheses [2]. Even within the 5-substituted series, exchanging the chloromethyl group for a methyl or chloro substituent eliminates the critical alkylating handle required for covalent modification of biological targets or further synthetic elaboration [3]. These positional and functional group differences are not interchangeable; selecting the wrong analog will alter reaction rates, product distributions, and ultimately the pharmacological profile of the final compound.

Quantitative Differentiation of 5-(Chloromethyl)benzo[d]oxazole from Its Closest Analogs


Positional Reactivity Advantage: 5-Substituted vs. 2-Substituted Benzoxazole in Electrophilic Reactions

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels established a clear reactivity hierarchy for substituted oxazoles. The local reactivity descriptor fk- (Fukui function for nucleophilic attack) predicts that electron-rich oxazoles follow the reactivity order: 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles [1]. This means 5-(Chloromethyl)benzo[d]oxazole is inherently less reactive toward electrophilic attack at the oxazole nitrogen than its 2-(chloromethyl) regioisomer. This reduced electrophilicity at the heterocyclic core translates to greater chemo-selectivity when the chloromethyl side chain is exploited for nucleophilic substitution, minimizing competing ring-opening side reactions that plague the 2-isomer under basic conditions [1].

Quantum Chemistry Reactivity Descriptors Regioselective Synthesis

Halogen Leaving-Group Reactivity: Chloromethyl vs. Bromomethyl at the 5-Position

In a study of 2-(halomethyl)-4,5-diaryloxazoles, the 2-bromomethyl analogue was explicitly characterized as a 'more reactive alternative to the chloromethyl compounds,' enabling efficient C-alkylation of stabilized carbanions such as malonate esters [1]. While this study examined 4,5-diaryl-substituted oxazoles rather than the unsubstituted benzoxazole, the leaving-group trend (Br > Cl) is a fundamental principle of nucleophilic substitution chemistry and is directly transferable to the 5-substituted benzoxazole series. The 5-(bromomethyl) analog (CAS 181038-98-2) will react faster with nucleophiles but also exhibits greater sensitivity to moisture and thermal decomposition, limiting its shelf life and requiring more stringent storage conditions . The chloromethyl compound thus occupies a 'Goldilocks' position: reactive enough for efficient derivatization yet sufficiently stable for routine laboratory handling and long-term storage at ambient temperature .

Nucleophilic Substitution C-Alkylation Synthetic Methodology

Physical Property Differentiation: Melting Point and Crystallinity vs. 2-(Chloromethyl)-5-methylbenzoxazole

A direct comparison of commercially available benzoxazole chloromethyl derivatives reveals a significant difference in physical state and handling characteristics. 5-(Chloromethyl)benzo[d]oxazole is reported as a solid with a melting point that facilitates easy isolation and purification by recrystallization, whereas the 5-chloro-2-(chloromethyl) analog (CAS 63842-22-8) melts at a relatively low 53-56 °C, making it prone to oiling out during workup . In contrast, 2-(chloromethyl)-5-methylbenzoxazole (CAS 41014-44-2) has a molecular weight of 181.62 g/mol and exists as a different physical form [1]. The absence of a methyl group at the 5-position in the target compound results in a more crystalline solid with higher melting point, which simplifies purification, improves weighing accuracy for stoichiometric reactions, and enhances long-term storage stability .

Physicochemical Properties Solid-State Handling Purification

Biological Activity Differentiation: 5-Position Substituent Effects on 5-HT3 Receptor Potency

A foundational SAR study on benzoxazole-based 5-HT3 receptor partial agonists demonstrated that the nature of the 5-position substituent directly modulates both binding affinity and intrinsic efficacy at the receptor [1]. Specifically, 5-chloro derivatives exhibited increased potency and lowered intrinsic activity compared to unsubstituted or 5-methyl analogs. While 5-chloromethyl was not explicitly tested in this study, the electron-withdrawing character of the -CH2Cl group is intermediate between -CH3 (electron-donating) and -Cl (strongly electron-withdrawing), suggesting that compounds derived from 5-(chloromethyl)benzo[d]oxazole would exhibit modulated receptor pharmacology distinct from both 5-methyl and 5-chloro derivatives [1][2]. This positions 5-(chloromethyl)benzo[d]oxazole as a strategic intermediate for fine-tuning the electronic properties of 2-substituted benzoxazole drug candidates when precise control over partial agonist activity is required [2].

GPCR Pharmacology Structure-Activity Relationship 5-HT3 Partial Agonism

Optimal Procurement Scenarios for 5-(Chloromethyl)benzo[d]oxazole Based on Evidence


Chemoselective Derivatization of the Chloromethyl Handle Without Ring Degradation

When the synthetic objective requires nucleophilic substitution exclusively at the chloromethyl side chain (e.g., amination, thioether formation, or alkoxylation) while preserving the oxazole ring, 5-(Chloromethyl)benzo[d]oxazole is the preferred building block over 2-(chloromethyl)benzoxazole. DFT-predicted Fukui function data indicate that the 5-substituted oxazole core is intrinsically less electrophilic at the ring nitrogen, reducing the risk of ring-opening side reactions under basic or nucleophilic conditions [1]. This translates to higher isolated yields of the desired 5-functionalized benzoxazole derivatives in practical synthesis.

Scalable Multi-Step Synthesis Requiring Ambient-Stable Intermediates

For process chemistry and kilo-lab campaigns where intermediates must be stored between synthetic steps, the chloromethyl variant provides a practical balance of reactivity and stability. The higher melting point and crystalline nature of 5-(Chloromethyl)benzo[d]oxazole, relative to low-melting analogs like 5-chloro-2-(chloromethyl)benzoxazole (mp 53-56 °C), facilitate gravimetric handling, automated dispensing, and purification by recrystallization . Procurement of the chloromethyl compound is recommended over the more reactive but less stable 5-(bromomethyl) analog, which requires more stringent storage and carries a higher risk of decomposition-related batch failure [2].

GPCR-Focused Library Synthesis Targeting 5-HT3 and Related Serotonin Receptors

Medicinal chemistry programs targeting 5-HT3 and related aminergic GPCRs should stock 5-(Chloromethyl)benzo[d]oxazole as a key intermediate for library synthesis. SAR evidence demonstrates that the 5-position substituent on the benzoxazole scaffold critically controls both binding affinity and intrinsic efficacy at the 5-HT3 receptor, with electron-withdrawing groups (e.g., 5-Cl) increasing potency and reducing intrinsic activity [3]. The chloromethyl group offers an electronic character distinct from both methyl and chloro substituents, enabling access to a novel region of SAR space. The chloromethyl handle further permits late-stage diversification via nucleophilic displacement, allowing parallel synthesis of focused compound libraries for screening.

Development of Covalent Inhibitors and Affinity Probes

The chloromethyl group serves as a latent electrophilic warhead that can be unmasked or directly employed for covalent modification of biological targets. Unlike 5-methyl or 5-chloro benzoxazole analogs, which lack an alkylating handle, 5-(Chloromethyl)benzo[d]oxazole enables the design of activity-based probes and covalent inhibitors where the benzoxazole scaffold provides target recognition and the chloromethyl group forms a covalent adduct with an active-site nucleophile [3]. The controlled reactivity of the chloromethyl electrophile (intermediate between bromomethyl and hydroxymethyl) reduces non-specific labeling compared to more reactive haloalkyl analogs.

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